alpha-Methylcinnamic acid

Catalog No.
S1538134
CAS No.
1895-97-2
M.F
C10H10O2
M. Wt
162.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
alpha-Methylcinnamic acid

CAS Number

1895-97-2

Product Name

alpha-Methylcinnamic acid

IUPAC Name

(E)-2-methyl-3-phenylprop-2-enoic acid

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

InChI

InChI=1S/C10H10O2/c1-8(10(11)12)7-9-5-3-2-4-6-9/h2-7H,1H3,(H,11,12)/b8-7+

InChI Key

XNCRUNXWPDJHGV-BQYQJAHWSA-N

SMILES

CC(=CC1=CC=CC=C1)C(=O)O

Synonyms

alpha-methylcinnamic acid

Canonical SMILES

CC(=CC1=CC=CC=C1)C(=O)O

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C(=O)O

Synthesis and Characterization:

alpha-Methylcinnamic acid, also known as atropic acid, is an aromatic carboxylic acid with the chemical formula C₁₀H₁₀O₂. Its synthesis can be achieved through various methods, including the Knoevenagel condensation of benzaldehyde and acetic acid, the Claisen-Schmidt condensation of phenylacetaldehyde and acetic acid, and the Perkin reaction of benzaldehyde, acetic anhydride, and sodium acetate [, , ].

Researchers often characterize alpha-methylcinnamic acid using various techniques, including nuclear magnetic resonance (NMR) spectroscopy to determine its molecular structure [], mass spectrometry to confirm its molecular weight [], and infrared (IR) spectroscopy to identify functional groups present in the molecule [].

Potential Biological Activities:

Research suggests that alpha-methylcinnamic acid may possess various biological activities, although further investigation is necessary to fully understand its potential applications. Here are some examples:

  • Antioxidant properties: Studies indicate that alpha-methylcinnamic acid exhibits antioxidant activity, potentially protecting cells from damage caused by free radicals.
  • Antimicrobial activity: Some research suggests that alpha-methylcinnamic acid may have antibacterial and antifungal properties, although the specific mechanisms and effectiveness require further exploration.
  • Anticancer properties: In vitro studies have shown that alpha-methylcinnamic acid may induce cancer cell death, but further research is needed to determine its potential as an anti-cancer agent.

Alpha-Methylcinnamic acid is an organic compound with the molecular formula C10H10O2 and a molecular weight of approximately 162.19 g/mol. It is classified as a substituted cinnamic acid and is characterized by a phenyl group attached to a propenoic acid structure. This compound typically appears as white to yellowish crystals or crystalline powder, with a melting point ranging from 79 to 81 °C and a boiling point of about 288 °C . Its chemical structure features a double bond between the second and third carbon atoms, contributing to its reactivity and biological activity.

  • Skin and eye irritant: Contact with the skin or eyes can cause irritation.
  • Dust inhalation hazard: Inhalation of dust particles may irritate the respiratory system.

Precautionary measures:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling the compound.
  • Ensure proper ventilation in the workplace.
  • Wash hands thoroughly after handling the compound.
  • Follow safe laboratory practices for disposal of chemicals.
, including:

  • Esterification: Reacting with alcohols in the presence of an acid catalyst to form esters.
  • Hydrogenation: Under specific conditions, it can be hydrogenated to yield alpha-methylcinnamyl alcohol.
  • Electrophilic Addition: The double bond can undergo electrophilic addition reactions, making it susceptible to bromination or hydroxylation.

One significant reaction involves the condensation of aromatic aldehydes with malonic acid derivatives, leading to the formation of alpha-methylcinnamic acid through a Claisen condensation mechanism .

Alpha-Methylcinnamic acid exhibits notable biological activities, including:

  • Antimicrobial Properties: Studies have shown that this compound possesses antimicrobial effects against various bacterial strains.
  • Anti-inflammatory Effects: Research indicates potential anti-inflammatory properties, making it a candidate for therapeutic applications.
  • Antioxidant Activity: It has been reported to demonstrate antioxidant activity, which can help in mitigating oxidative stress in biological systems .

Several methods exist for synthesizing alpha-methylcinnamic acid, including:

  • Claisen Condensation: This method involves the reaction of benzaldehyde with methylpropionate in the presence of sodium ethoxide, resulting in the formation of alpha-methylcinnamic acid after hydrolysis.
    bash
    Benzaldehyde + Methylpropionate → Alpha-Methylcinnamic Acid
  • Heck Reaction: Utilizing palladium catalysts, this method allows for the coupling of aryl halides with alkenes or alkenyl halides to produce alpha-methylcinnamic acid derivatives .
  • Direct Synthesis from Iodobenzene and Methacrylic Acid: This method provides a straightforward route using iodobenzene and methacrylic acid under appropriate conditions .

Alpha-Methylcinnamic acid finds applications across various fields:

  • Flavoring and Fragrance Industry: Due to its pleasant aroma, it is used as a flavoring agent in food products and as a fragrance component in cosmetics.
  • Pharmaceuticals: Its biological activities make it a candidate for developing new drugs, particularly in anti-inflammatory and antimicrobial therapies.
  • Chemical Intermediates: It serves as an intermediate in synthesizing other organic compounds, including pharmaceuticals and agrochemicals .

Research into the interactions of alpha-methylcinnamic acid with biological systems has revealed:

  • Enzyme Inhibition: Studies indicate that it may inhibit certain enzymes involved in inflammatory pathways.
  • Cellular Interactions: Investigations have shown its ability to modulate cellular responses, potentially influencing cell signaling pathways related to inflammation and oxidative stress .

Alpha-Methylcinnamic acid shares structural similarities with several other compounds. Notable comparisons include:

Compound NameMolecular FormulaKey Characteristics
Cinnamic AcidC9H8O2Lacks methyl substitution; more reactive
Beta-Methylcinnamic AcidC10H10O2Different positional isomer; distinct properties
Phenylacrylic AcidC9H8O2Similar structure but without methyl group
3-Phenylpropanoic AcidC10H12O2Saturated chain; differing reactivity

Alpha-methylcinnamic acid is unique due to its methyl substitution at the alpha position relative to the carboxylic acid group, which influences its reactivity and biological properties compared to these similar compounds .

This comprehensive overview highlights the significance of alpha-methylcinnamic acid within organic chemistry and its potential applications in various industries.

XLogP3

2.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

1199-77-5

Wikipedia

(2E)-2-methyl-3-phenylprop-2-enoic acid

Dates

Modify: 2023-08-15

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